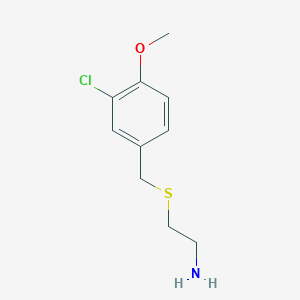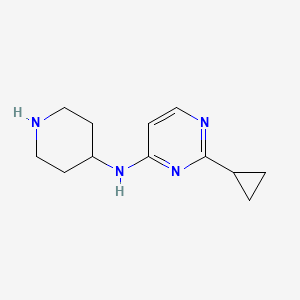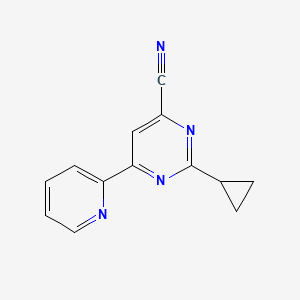
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group, a pyridin-2-yl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile typically involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and pyridin-2-yl substituents. One common method involves the condensation of appropriate precursors under controlled conditions. For example, a Suzuki-Miyaura coupling reaction can be employed to form the carbon-carbon bonds necessary for the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an anti-fibrotic agent.
Chemical Biology: The compound serves as a tool to study the structure-activity relationships of pyrimidine derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused pyrazole ring, known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Another related compound with a fused pyridine ring, also investigated for its medicinal properties.
Quinazoline: A compound with a fused benzene and pyrimidine ring, widely studied for its therapeutic potential.
Uniqueness
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the pyridin-2-yl group enhances its ability to interact with biological targets.
Properties
Molecular Formula |
C13H10N4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-cyclopropyl-6-pyridin-2-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H10N4/c14-8-10-7-12(11-3-1-2-6-15-11)17-13(16-10)9-4-5-9/h1-3,6-7,9H,4-5H2 |
InChI Key |
QCMTXVVPEJNZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C3=CC=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


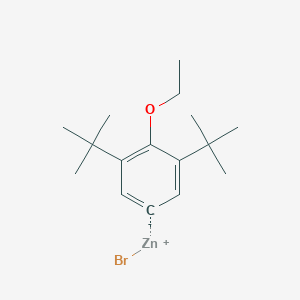
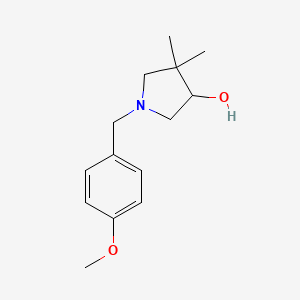

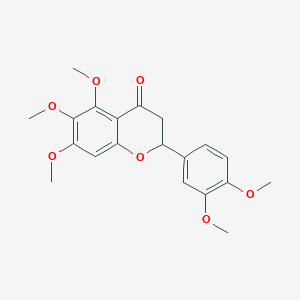

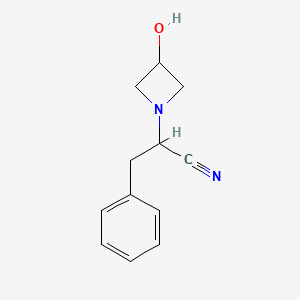
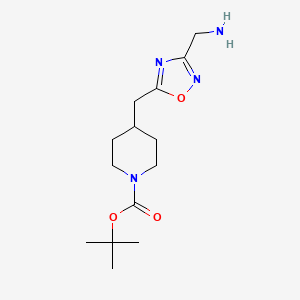

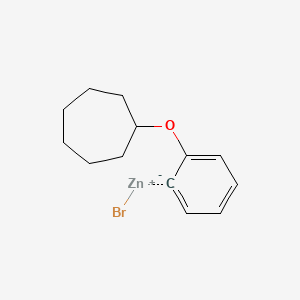
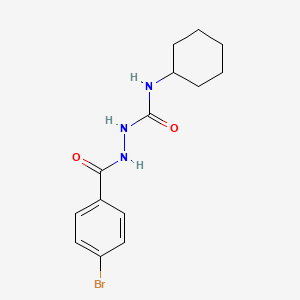
![(2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B14873998.png)
![(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol](/img/structure/B14874005.png)
